molecular formula C25H28O8 B14041082 (4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate

(4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B14041082
M. Wt: 456.5 g/mol
InChI Key: DSLWULUAASFFBM-FGZHOGPDSA-N
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Description

(4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a dioxolane ring and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the tert-butoxy and oxoethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to achieve the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-Dibenzyl 2-(2-hydroxyethyl)-1,3-dioxolane-4,5-dicarboxylate
  • (4R,5R)-Dibenzyl 2-(2-methoxyethyl)-1,3-dioxolane-4,5-dicarboxylate
  • (4R,5R)-Dibenzyl 2-(2-ethoxyethyl)-1,3-dioxolane-4,5-dicarboxylate

Uniqueness

What sets (4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate apart from similar compounds is its specific functional groups, which confer unique reactivity and potential applications. The tert-butoxy group, in particular, provides steric hindrance and stability, making it valuable in various chemical and biological contexts.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H28O8

Molecular Weight

456.5 g/mol

IUPAC Name

dibenzyl (4R,5R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-dioxolane-4,5-dicarboxylate

InChI

InChI=1S/C25H28O8/c1-25(2,3)33-19(26)14-20-31-21(23(27)29-15-17-10-6-4-7-11-17)22(32-20)24(28)30-16-18-12-8-5-9-13-18/h4-13,20-22H,14-16H2,1-3H3/t21-,22-/m1/s1

InChI Key

DSLWULUAASFFBM-FGZHOGPDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC1O[C@H]([C@@H](O1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)CC1OC(C(O1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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